Muscarinic Acetylcholine Receptor Binding Affinity: Tissue-Specific Ki Values
The compound shows measurable affinity for muscarinic acetylcholine receptors, with varying Ki values across different tissue types. In a competition radioligand binding assay using [3H]-QNB, the Ki was 116 nM for cerebral cortex receptors, which is notably lower than the Ki observed for urinary bladder (364 nM), indicating a degree of tissue-dependent binding affinity [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) across rat tissue types |
|---|---|
| Target Compound Data | Ki = 116 nM (cerebral cortex), 238 nM (heart), 295 nM (parotid glands), 364 nM (urinary bladder) |
| Comparator Or Baseline | No direct comparator data from the same study; baseline is intrinsic tissue-dependent variability. |
| Quantified Difference | 3.1-fold difference in Ki between cerebral cortex (116 nM) and urinary bladder (364 nM) |
| Conditions | [3H]-QNB competition radioligand binding assay on rat tissue membranes |
Why This Matters
The 3.1-fold affinity difference across tissues suggests the compound may exhibit subtype or tissue-dependent binding, which is critical for researchers evaluating its utility as a muscarinic receptor probe.
- [1] BindingDB Entry: BDBM50470895. Ki values for muscarinic acetylcholine receptor in cerebral cortex, heart, parotid glands, and urinary bladder. View Source
